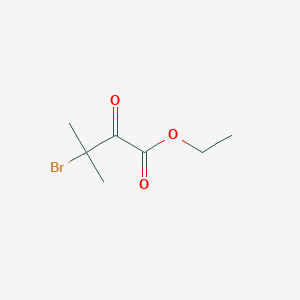
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a chemical compound with the molecular formula C7H11BrO3. It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom, a methyl group, and an oxo group on the butanoic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Ester hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used in aqueous solutions
Major Products Formed
Nucleophilic substitution: Products include substituted butanoic acid derivatives.
Reduction: Products include 3-bromo-3-methyl-2-hydroxybutanoic acid ethyl ester.
Ester hydrolysis: Products include 3-bromo-3-methyl-2-oxobutanoic acid and ethanol
科学的研究の応用
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
作用機序
The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .
類似化合物との比較
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: This compound has a similar structure but with a methyl group at the 2-position instead of the 3-position.
Butanoic acid, 2-bromo-3-methyl-, ethyl ester: This compound has a bromine atom at the 2-position instead of the 3-position
Uniqueness
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and the oxo group at the 3-position makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
CAS番号 |
118355-29-6 |
|---|---|
分子式 |
C7H11BrO3 |
分子量 |
223.06 g/mol |
IUPAC名 |
ethyl 3-bromo-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3 |
InChIキー |
HLQOAIAGMAZLCB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C(C)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


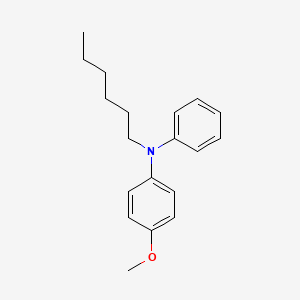
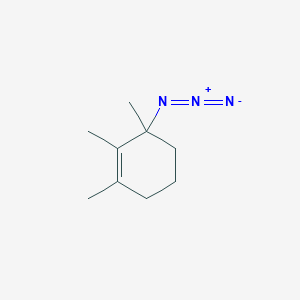
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
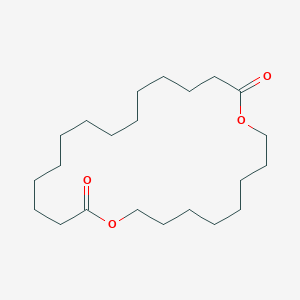
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
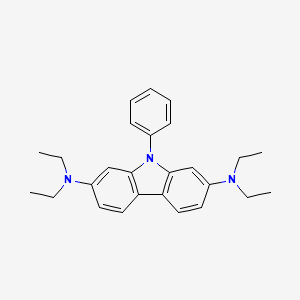
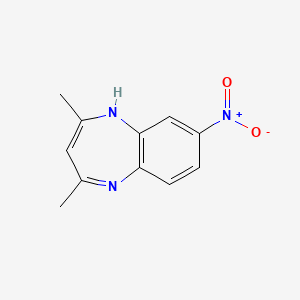
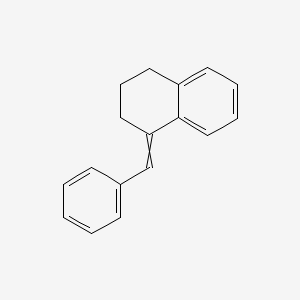

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

